5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a biologically important pyrazole-4-carboxylic acid derivative . It has a molecular weight of 202.21 .
Synthesis Analysis
The starting material, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, is obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yields the corresponding acid .Molecular Structure Analysis
The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as a solvent and crystallized in the space group P2 1 / n of the monoclinic system . The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .Chemical Reactions Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its InChI code is 1S/C11H10N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) and the InChI key is HLBNXQFYFKZFOB-UHFFFAOYSA-N .Scientific Research Applications
Structural and Spectral Analysis
5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid has been the subject of combined experimental and theoretical studies. It has been characterized using various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies are crucial for understanding the molecular structure and properties of the compound, which are essential in various fields of chemistry and material science (Viveka et al., 2016).
Synthesis and Reactivity
Research has been conducted on synthesizing derivatives of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid for various applications. These include the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, which have potential applications in pharmacology (Gokulan et al., 2012).
Antibacterial Screening
Certain derivatives of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities. This research highlights the potential of these compounds in developing new antibacterial agents (Maqbool et al., 2014).
Interaction with Acetone
Studies have shown that methyl-substituted pyrazole esters, such as derivatives of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, can act as receptors for acetone. This finding is important for understanding molecular interactions and could have implications in various scientific fields (Tewari et al., 2014).
Auxin Activities
Research involving pyrazole carboxylic acid derivatives, including 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, has been conducted to study their auxin activities and their potential use in agriculture (Yue et al., 2010).
Dye Production
Derivatives of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid have been used in the production of heterocyclic dyes. Such studies contribute to the development of new materials for industrial applications (Tao et al., 2019).
Coordination Polymers
The compound has been used to create coordination polymers with metals like Zn and Cd. This research is significant for materials science, especially in the development of novel molecular structures (Cheng et al., 2017).
Nonlinear Optical Materials
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates derived from 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid have been synthesized and investigated for their potential as nonlinear optical materials. This research is vital for the development of optical limiting applications (Chandrakantha et al., 2013).
Future Directions
properties
IUPAC Name |
5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNXQFYFKZFOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593011 |
Source
|
Record name | 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
54952-71-5 |
Source
|
Record name | 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.